1,4-Dihydroquinoxalin-5-ol
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Overview
Description
1,4-Dihydroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O It is a derivative of quinoxaline, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoxalin-5-ol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. This reaction typically proceeds through a condensation mechanism, forming the quinoxaline ring system. The reaction conditions often include the use of ethanol as a solvent and p-toluenesulfonic acid as a catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multi-component reactions (MCRs) that are efficient and environmentally friendly. These reactions can be carried out without the use of hazardous solvents or catalysts, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-5,6-dione, tetrahydroquinoxaline, and various substituted quinoxalines .
Scientific Research Applications
1,4-Dihydroquinoxalin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in DNA synthesis and repair, contributing to its anticancer properties.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-one: Another quinoxaline derivative with similar biological activities but different structural features.
Quinoxaline-2,3-dione: Known for its antiviral and anticancer properties.
Thioxobenzo[g]pteridine: A heterocyclic compound with similar pharmacological activities.
Uniqueness
1,4-Dihydroquinoxalin-5-ol is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62163-08-0 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1,4-dihydroquinoxalin-5-ol |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h1-5,9-11H |
InChI Key |
RJXNRPCVGCWPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=CN2 |
Origin of Product |
United States |
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